4-Hydroxypyrimidine

Overview

Description

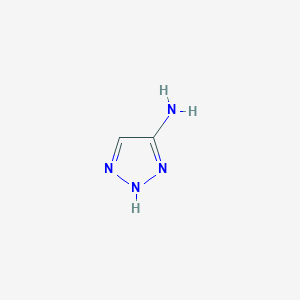

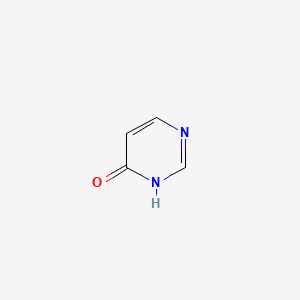

4-Hydroxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by a hydroxyl group attached to the fourth carbon atom of the pyrimidine ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, biology, and industrial processes.

Mechanism of Action

Target of Action

4-Hydroxypyrimidine, also known as pyrimidin-4-ol, has been found to interact with several targets. One of the primary targets is the hypoxia-inducible factor prolyl hydroxylases (PHDs) . PHDs are enzymes that play a crucial role in the regulation of hypoxia-inducible factors, which are key players in the cellular response to low oxygen conditions . Another target is the inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The interaction of this compound with its targets results in significant changes. When interacting with PHDs, this compound acts as an inhibitor, leading to an increase in HIF levels . This is particularly beneficial in the treatment of diseases like anemia . In the case of inflammatory mediators, this compound exhibits an inhibitory response, which contributes to its anti-inflammatory effects .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a role in the biosynthesis of cytosine , a pyrimidine derivative that is one of the five main bases found in nucleic acids . It also impacts the degradation and biosynthesis of thiamine , a vitamin essential for many biochemical reactions .

Pharmacokinetics

It’s known that the compound’s structure and hydrophilicity play a crucial role in its bioavailability .

Result of Action

The action of this compound leads to various molecular and cellular effects. Its inhibition of PHDs results in an increase in HIF levels, which can be beneficial in the treatment of anemia and other ischemia-related diseases . Its anti-inflammatory effects are attributed to its inhibitory response against certain vital inflammatory mediators .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis can be affected by the presence of certain catalysts . More research is needed to fully understand how different environmental factors influence the action of this compound.

Biochemical Analysis

Biochemical Properties

4-Hydroxypyrimidine has been found to interact with enzymes such as the hypoxia-inducible factor prolyl hydroxylases (PHDs) . These interactions play a crucial role in biochemical reactions, particularly in the regulation of hypoxia-inducible factors (HIFs), which are key players in the cellular response to low oxygen conditions .

Cellular Effects

The effects of this compound on cells are largely mediated through its influence on HIFs. By inhibiting PHDs, this compound can increase the levels of HIFs, which in turn can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to PHDs, thereby inhibiting their activity . This leads to an increase in the levels of HIFs, which can then bind to HIF-responsive elements in the DNA, leading to changes in gene expression .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the regulation of HIFs. It interacts with PHDs, which are key enzymes in this pathway .

Transport and Distribution

Given its role in inhibiting PHDs, it is likely that it is able to reach the intracellular compartments where these enzymes are located .

Subcellular Localization

Given its role in inhibiting PHDs, it is likely that it is able to reach the intracellular compartments where these enzymes are located .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxypyrimidine can be synthesized through various methods. One common approach involves the reaction of ethyl cyanoacetate with guanidine hydrochloride in the presence of sodium ethoxide. The reaction mixture is heated under reflux, followed by acidification with glacial acetic acid to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypyrimidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides in the presence of bases or acids facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrimidines, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Hydroxypyrimidine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways.

Medicine: this compound derivatives are explored for their potential as antiviral, anticancer, and anti-inflammatory agents.

Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals

Comparison with Similar Compounds

- 2-Hydroxypyrimidine

- 5-Hydroxypyrimidine

- 6-Hydroxypyrimidine

Comparison: 4-Hydroxypyrimidine is unique due to the position of the hydroxyl group on the fourth carbon atom, which influences its chemical reactivity and biological activity. Compared to other hydroxypyrimidines, this compound exhibits distinct properties that make it suitable for specific applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name |

1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-4-1-2-5-3-6-4/h1-3H,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCYBUMDUBHIJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063524 | |

| Record name | 4-Hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS], White or cream-colored powder; [Alfa Aesar MSDS] | |

| Record name | 4-Hydroxypyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4(3H)-Pyrimidinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000664 [mmHg] | |

| Record name | 4-Hydroxypyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4562-27-0, 51953-17-4 | |

| Record name | 4-Hydroxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4562-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51953-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004562270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(3H)-Pyrimidinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PYRIMIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K43V90OY4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 4-Hydroxypyrimidine is C4H4N2O, and its molecular weight is 96.09 g/mol.

A: Researchers have used various spectroscopic techniques to characterize this compound and its derivatives. These include: * NMR spectroscopy (1H and 13C NMR): Used to determine the structure and tautomeric forms of the compound and its derivatives. []* Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule, particularly regarding tautomeric forms. []* Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns, often coupled with techniques like GC-MS/MS. [] * UV-Vis Spectroscopy: Useful for studying the compound's electronic transitions and complexation behavior with metals. []

A: Tautomerism refers to the dynamic equilibrium between two structural isomers of a compound that differ in the position of a proton and often a double bond. This compound can exist in two main tautomeric forms: the this compound (enol form) and 4(3H)-pyrimidinone (keto form). []

A: The position of the tautomeric equilibrium is influenced by several factors, including:* Solvent: Polar solvents tend to favor the keto form, while non-polar solvents favor the enol form. [, ] * Substituents: The presence of electron-donating or electron-withdrawing groups on the pyrimidine ring can influence the stability of each tautomer. For instance, attaching an OH or SH group stabilizes the dioxo or oxo-thione forms, respectively. []* pH: The protonation state of the molecule can shift the equilibrium.

A: The stability of this compound can be influenced by factors such as:* pH: The compound may be susceptible to degradation under strongly acidic or basic conditions. * Temperature: Elevated temperatures can lead to decomposition. * Light: Exposure to UV light may cause photodegradation. []

A: While specific information about material compatibility is limited in the provided research, it's important to consider potential interactions with:* Strong oxidizing or reducing agents: These could react with the pyrimidine ring.* Metals: The compound may form complexes with certain metal ions, potentially affecting its stability and properties. []

A: While this compound itself may not be a widely recognized catalyst, derivatives like 2-hydroxypyrimidine can act as co-substrates for certain enzymes like xanthine oxidase. []

A: Yes, computational chemistry tools have been employed to investigate this compound. Examples include:* Density Functional Theory (DFT) calculations: Used to study the electronic structure, tautomerism, and potential energy surfaces of the molecule. [, ] * Molecular Modeling: Applied to explore the conformational space and interactions of this compound and its derivatives. []

ANone: Structural modifications to the this compound scaffold can significantly influence its properties, including:

- Tautomeric Equilibrium: As mentioned earlier, the addition of electron-donating or withdrawing groups can shift the equilibrium between the enol and keto forms. [, ]

- Metal Complexation: The nature and position of substituents can affect the ability of the compound to chelate metal ions. []

- Biological Activity: Substitutions on the pyrimidine ring can dramatically alter biological activity, leading to compounds with diverse applications, such as fungicides [] or CXCR2 chemokine receptor antagonists. []

A: Various synthetic routes are available for this compound and its derivatives. Common methods include:* Cyclization Reactions: Starting materials like N-cyano-cyanoaceto derivatives can be cyclized to form pyrimidine rings. []* Condensation Reactions: For instance, the reaction of 3-ethoxycarhonylcoumarin with thiourea can yield 2-Mercapto-4-hydroxypyrimidine[3,4-b]coumarin. []

A: The diverse structure and properties of this compound and its derivatives lend themselves to various applications, including:* Pharmaceuticals: Derivatives have been investigated for their potential as CXCR2 chemokine receptor antagonists, which could be relevant for treating inflammatory diseases. []* Agrochemicals: Some derivatives have shown promising fungicidal activity. []* Materials Science: The ability of certain derivatives to form strong hydrogen bonds, such as ureidopyrimidinones, makes them interesting building blocks for supramolecular assemblies and materials. [, ]

ANone: Various analytical techniques are employed to characterize and quantify this compound and related compounds. These include:

- High-Performance Liquid Chromatography (HPLC): Used for separation and quantification, often coupled with UV detection. []

- Gas Chromatography-Mass Spectrometry (GC-MS/MS): Allows for the separation, identification, and quantification of the compound and its metabolites in complex mixtures. []

- X-ray Diffraction (XRD): Used to determine the crystal structure of solid-state forms, including information about intermolecular interactions and tautomeric forms. []

A: While limited information is available in the provided research regarding the specific environmental impact of this compound, studies on the pesticide pirimicarb, which contains a this compound moiety, highlight the importance of understanding the compound's fate in the environment. Research has shown that pirimicarb undergoes photodegradation under both natural and artificial sunlight, with several degradation products identified. [] This suggests the need for further investigation into the persistence, bioaccumulation potential, and potential ecotoxicological effects of this compound and its derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3021809.png)